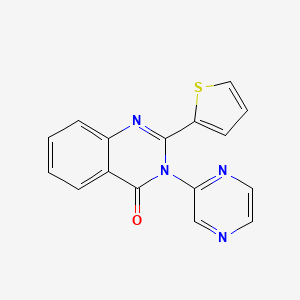
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, also known as DNCB, is a chemical compound that has been used in scientific research for several decades. DNCB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DNCB is known for its ability to induce an immune response in animals and humans, making it a valuable tool in immunology research.
Mécanisme D'action
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one works by covalently binding to proteins in the skin, which triggers an immune response. Specifically, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one binds to lysine residues in proteins, which then leads to the activation of T cells and the production of cytokines. This immune response can then be studied in order to better understand the mechanisms of the immune system.
Biochemical and Physiological Effects:
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as interleukin-2 and interferon-gamma in T cells. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been shown to cause oxidative stress in cells, which can lead to DNA damage and cell death. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to have anti-inflammatory effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments is its ability to induce a strong immune response. This makes it a valuable tool for studying the mechanisms of the immune system. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one is relatively inexpensive and easy to synthesize, which makes it accessible to many researchers.
However, there are also some limitations to using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects in vitro. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be irritating to the skin and eyes, which can make it difficult to work with in the lab.
Orientations Futures
There are many potential future directions for research on 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. One area of interest is in the development of new therapies for autoimmune diseases. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been shown to induce a regulatory T cell response in some studies, which could potentially be used to treat autoimmune diseases by suppressing the immune response. Additionally, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one could be used in the development of new vaccines or immunotherapies by inducing a strong immune response.
Another potential direction for research is in the development of new methods for synthesizing 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. While the current synthesis method is well-established, there may be more efficient or environmentally-friendly methods that could be developed.
Conclusion:
In conclusion, 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, or 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one, is a valuable tool in immunology research. Its ability to induce a strong immune response has made it a valuable tool for studying the mechanisms of the immune system. While there are some limitations to using 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one in lab experiments, there are also many potential future directions for research on this compound.
Méthodes De Synthèse
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one can be synthesized by reacting 2,4-dinitrochlorobenzene with cyclohexanone in the presence of a base such as sodium hydroxide. The resulting product is then treated with 1-naphthylamine to yield 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one. This synthesis method has been used for many years and is well-established in the scientific community.
Applications De Recherche Scientifique
5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has been used extensively in immunology research as a tool to study the immune response. It is commonly used to induce contact hypersensitivity in animals, which can then be used to study the mechanisms of the immune response. 5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one has also been used in studies of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-18(2)11-14(10-15(20)12-18)19-17-9-5-7-13-6-3-4-8-16(13)17/h3-10,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMYGQWWCCFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-tert-butyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5765533.png)
![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5765548.png)



![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)
![N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5765578.png)

![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)


![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)